molecular formula C8H16N2O B12815160 (R)-1-(7-Methyl-1,4-diazepan-1-yl)ethan-1-one

(R)-1-(7-Methyl-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B12815160
M. Wt: 156.23 g/mol
InChI Key: UIPPGJIUYTYCSR-SSDOTTSWSA-N
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Description

(R)-1-(7-Methyl-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-1-(7-Methyl-1,4-diazepan-1-yl)ethan-1-one, also known as a diazepanone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological targets.

Chemical Structure and Properties

The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. This configuration is significant for its interaction with biological systems. The specific stereochemistry associated with the (R)-enantiomer may influence its biological activity and selectivity for certain receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promising results against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is interest in exploring its effects on neurotransmitter systems.

Antimicrobial Activity

A study evaluating the antimicrobial properties of diazepanone derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was determined to be in the low micromolar range, suggesting effective antimicrobial activity.

CompoundMIC (µM)Target Organism
This compound10Staphylococcus aureus
This compound15Escherichia coli

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate antiproliferative activity.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

Neuropharmacological Investigations

In neuropharmacological studies, this compound was evaluated for its effects on GABAergic activity. Binding assays indicated that it may act as a partial agonist at GABA_A receptors, which are critical for mediating inhibitory neurotransmission in the brain.

Case Studies

A notable case study involved the use of this compound in a preclinical model of anxiety. The administration of this compound resulted in a significant reduction in anxiety-like behaviors in rodents compared to control groups. This supports its potential therapeutic application in anxiety disorders.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[(7R)-7-methyl-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C8H16N2O/c1-7-3-4-9-5-6-10(7)8(2)11/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

UIPPGJIUYTYCSR-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCNCCN1C(=O)C

Canonical SMILES

CC1CCNCCN1C(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.